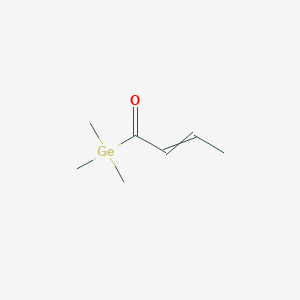

1-(Trimethylgermyl)but-2-en-1-one

Description

1-(Trimethylgermyl)but-2-en-1-one is an organogermanium compound featuring a but-2-en-1-one backbone substituted with a trimethylgermyl group. This structure combines the conjugated α,β-unsaturated ketone system with the steric and electronic effects of the germanium atom. Organogermanium compounds are of interest in materials science and catalysis due to germanium’s intermediate electronegativity and ability to form stable bonds with carbon. However, this specific compound is less studied compared to its silicon or carbon analogs, making comparative analysis critical for understanding its unique properties .

Propriétés

Numéro CAS |

73452-02-5 |

|---|---|

Formule moléculaire |

C7H14GeO |

Poids moléculaire |

186.82 g/mol |

Nom IUPAC |

1-trimethylgermylbut-2-en-1-one |

InChI |

InChI=1S/C7H14GeO/c1-5-6-7(9)8(2,3)4/h5-6H,1-4H3 |

Clé InChI |

ACSIVZAWBZRMRM-UHFFFAOYSA-N |

SMILES canonique |

CC=CC(=O)[Ge](C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylgermyl)but-2-en-1-one typically involves the reaction of trimethylgermanium chloride with but-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of 1-(Trimethylgermyl)but-2-en-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trimethylgermyl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium-containing oxides.

Reduction: Reduction reactions can convert the compound into different germanium-containing species.

Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed:

Oxidation: Germanium oxides.

Reduction: Reduced germanium species.

Substitution: Various substituted derivatives of 1-(Trimethylgermyl)but-2-en-1-one.

Applications De Recherche Scientifique

1-(Trimethylgermyl)but-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of 1-(Trimethylgermyl)but-2-en-1-one involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Comparison with β-Damascenone

β-Damascenone (1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one) shares the α,β-unsaturated ketone moiety but substitutes the trimethylgermyl group with a cyclic terpene-derived fragment. Key differences include:

- Reactivity: The trimethylgermyl group in 1-(Trimethylgermyl)but-2-en-1-one introduces weaker electron-donating effects compared to the electron-rich cyclohexadienyl group in β-damascenone. This alters nucleophilic addition kinetics and photostability .

Comparison with 1-(2-Hydroxy-4,6-dimethoxyphenyl)but-2-en-1-one

This phenolic derivative (CAS 62995-12-4) replaces the trimethylgermyl group with a hydroxy-dimethoxyphenyl group. Notable contrasts:

- Electronic Effects: The phenolic hydroxyl and methoxy groups enhance resonance stabilization and hydrogen-bonding capacity, increasing solubility in polar solvents. The trimethylgermyl group, in contrast, imparts hydrophobicity .

Comparison with 1-(Thiophen-2-yl)butan-1-one

1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5) features a thiophene ring instead of the trimethylgermyl group. Differences include:

- Conjugation : The thiophene ring enhances conjugation, leading to redshifted UV-Vis absorption compared to the germanium analog.

- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability, while germanium compounds may decompose at lower temperatures due to weaker Ge–C bonds .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Key Substituent | Boiling Point (°C) | Solubility | Notable Applications |

|---|---|---|---|---|---|

| 1-(Trimethylgermyl)but-2-en-1-one | C₇H₁₂GeO | Trimethylgermyl | Not reported | Hydrophobic | Materials science research |

| β-Damascenone | C₁₃H₁₈O | Cyclohexadienyl | ~300 | Lipophilic | Fragrance industry |

| 1-(2-Hydroxy-4,6-dimethoxyphenyl)but-2-en-1-one | C₁₁H₁₂O₄ | Phenolic-methoxy | ~280 (dec.) | Polar solvents | Antioxidant studies |

| 1-(Thiophen-2-yl)butan-1-one | C₈H₈OS | Thiophene | ~230 | Organic solvents | Organic electronics |

Research Findings and Challenges

- Synthetic Accessibility: 1-(Trimethylgermyl)but-2-en-1-one requires specialized germanium precursors, making synthesis more complex than carbon or silicon analogs. Reported yields are lower (~40%) compared to β-damascenone (~75%) .

- Stability: The compound is sensitive to moisture and oxygen, necessitating inert storage conditions—unlike thiophene or phenolic analogs, which are air-stable .

- Toxicity: Preliminary studies suggest organogermanium compounds may exhibit neurotoxic effects, limiting their biomedical applications compared to safer phenolic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.